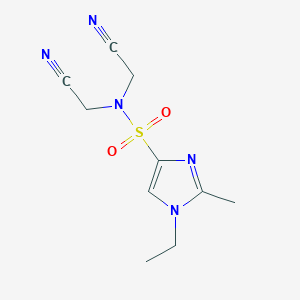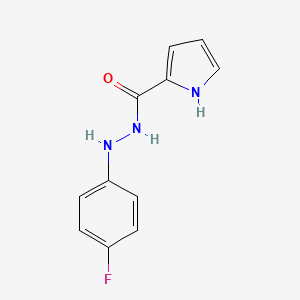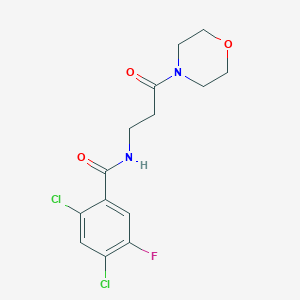![molecular formula C16H26N2O3S B7056409 1-[6-(Methoxymethyl)-2,2-dimethylmorpholin-4-yl]-4-(4-methyl-1,3-thiazol-2-yl)butan-1-one](/img/structure/B7056409.png)
1-[6-(Methoxymethyl)-2,2-dimethylmorpholin-4-yl]-4-(4-methyl-1,3-thiazol-2-yl)butan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[6-(Methoxymethyl)-2,2-dimethylmorpholin-4-yl]-4-(4-methyl-1,3-thiazol-2-yl)butan-1-one is a complex organic compound that features a morpholine ring, a thiazole ring, and a butanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[6-(Methoxymethyl)-2,2-dimethylmorpholin-4-yl]-4-(4-methyl-1,3-thiazol-2-yl)butan-1-one typically involves multiple steps:
Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with formaldehyde and a suitable acid catalyst.
Introduction of the Methoxymethyl Group: The methoxymethyl group can be introduced via the reaction of the morpholine derivative with methoxymethyl chloride in the presence of a base such as sodium hydride.
Synthesis of the Thiazole Ring: The thiazole ring can be synthesized by reacting 2-aminothiazole with an appropriate alkylating agent.
Coupling of the Thiazole and Morpholine Derivatives: The final step involves coupling the thiazole derivative with the morpholine derivative using a suitable coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-[6-(Methoxymethyl)-2,2-dimethylmorpholin-4-yl]-4-(4-methyl-1,3-thiazol-2-yl)butan-1-one can undergo various types of chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxymethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted morpholine derivatives.
Scientific Research Applications
1-[6-(Methoxymethyl)-2,2-dimethylmorpholin-4-yl]-4-(4-methyl-1,3-thiazol-2-yl)butan-1-one has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates.
Pharmaceuticals: The compound may exhibit biological activity, making it a candidate for drug development.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound can be used in studies to understand its interaction with biological targets.
Mechanism of Action
The mechanism of action of 1-[6-(Methoxymethyl)-2,2-dimethylmorpholin-4-yl]-4-(4-methyl-1,3-thiazol-2-yl)butan-1-one would depend on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The morpholine and thiazole rings could play a role in binding to biological targets, while the butanone moiety may influence the compound’s pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
1-[6-(Methoxymethyl)-2,2-dimethylmorpholin-4-yl]-4-(4-methyl-1,3-thiazol-2-yl)butan-1-one: can be compared with other compounds containing morpholine and thiazole rings, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique biological activity or chemical reactivity compared to similar compounds. The presence of the methoxymethyl group, in particular, may influence its solubility, stability, and interaction with biological targets.
Properties
IUPAC Name |
1-[6-(methoxymethyl)-2,2-dimethylmorpholin-4-yl]-4-(4-methyl-1,3-thiazol-2-yl)butan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O3S/c1-12-10-22-14(17-12)6-5-7-15(19)18-8-13(9-20-4)21-16(2,3)11-18/h10,13H,5-9,11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVEKFLYSYCQRGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)CCCC(=O)N2CC(OC(C2)(C)C)COC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-[Methyl(2-pyridin-4-ylethyl)amino]pyridazine-3-carbonitrile](/img/structure/B7056333.png)
![3-[3-[[6-(Trifluoromethyl)pyridazin-3-yl]amino]propyl]-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7056337.png)
![2-(4-Tert-butyl-1,3-thiazol-2-yl)-4-[6-(trifluoromethyl)pyridazin-3-yl]morpholine](/img/structure/B7056340.png)
![1-[2-(1-Ethylpyrazol-4-yl)ethyl]-1,2,4-triazole-3-carbonitrile](/img/structure/B7056347.png)


![N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)propan-2-yl]-1-ethyl-2-methylimidazole-4-sulfonamide](/img/structure/B7056373.png)
![1-[2-[(2-Chloro-6-fluorophenyl)methyl]pyrrolidin-1-yl]-2-(1,2,4-triazol-1-yl)propan-1-one](/img/structure/B7056380.png)
![2-(2,5-difluorophenyl)-4-hydroxy-N-[(1S)-1-(3-hydroxyphenyl)ethyl]pyrrolidine-1-carboxamide](/img/structure/B7056389.png)

![3-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)-1,3-benzoxazol-2-one](/img/structure/B7056410.png)

![1-[2-(3,4-Difluorophenyl)-4-hydroxypyrrolidin-1-yl]-2-pyrimidin-5-ylpropan-1-one](/img/structure/B7056429.png)
![1-[2-(2,5-Difluorophenyl)-4-hydroxypyrrolidin-1-yl]-3-(1,2,4-triazol-1-yl)propan-1-one](/img/structure/B7056435.png)
